
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is a complex organic compound with the molecular formula C21H22O7. It is a derivative of mannopyranoside, a type of sugar molecule, and features benzoyl and benzylidene protective groups. These groups are often used in organic synthesis to protect specific hydroxyl groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the mannopyranoside ring. The benzylidene group is introduced to protect the 4,6-hydroxyl groups, while the benzoyl group is added to the 3-hydroxyl group. This process often involves the use of benzaldehyde and benzoyl chloride in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
化学反应分析
Types of Reactions
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: The benzoyl and benzylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Acid catalysts: Such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
科学研究应用
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Medicine: Research into glycosides like this compound can lead to the development of new drugs and therapeutic agents.
Industry: While not widely used industrially, the principles of its synthesis and reactivity are relevant to the production of other specialized chemicals.
作用机制
The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside exerts its effects is primarily through its interactions with other molecules. The protective groups on the mannopyranoside ring allow for selective reactions at specific sites, enabling the synthesis of complex molecules. The benzoyl and benzylidene groups can be selectively removed under specific conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions .
相似化合物的比较
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but derived from glucose rather than mannose.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Contains additional benzyl protective groups.
Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside: Features benzoyl groups at different positions.
Uniqueness
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is unique due to its specific arrangement of protective groups, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity is crucial for the synthesis of complex carbohydrates and other molecules in research settings .
属性
分子式 |
C21H22O7 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
[(4aR,6R,7S,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
InChI 键 |
KOUFUTRDALSUPO-LTFOGXKFSA-N |
手性 SMILES |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
规范 SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


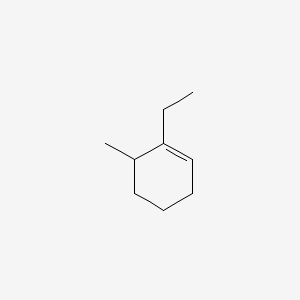
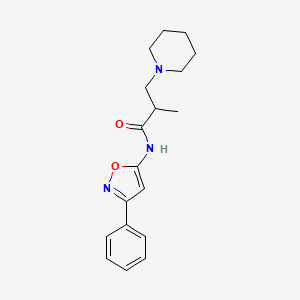
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
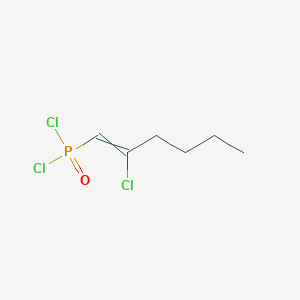
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
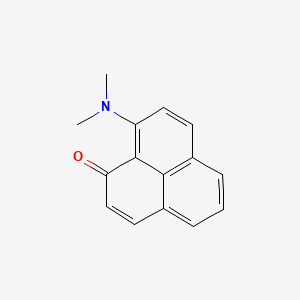
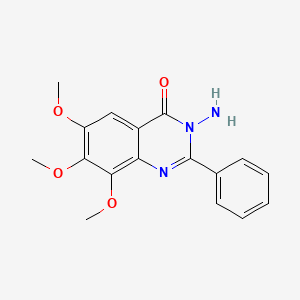
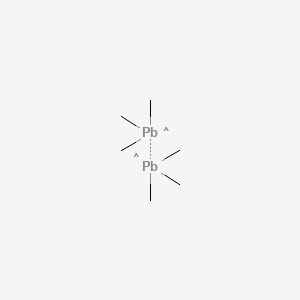
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
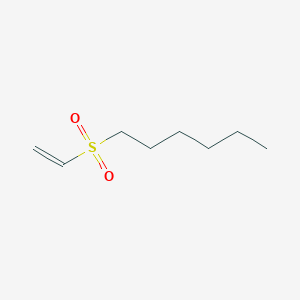
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
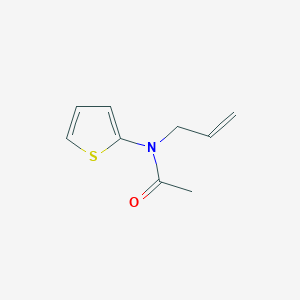

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
